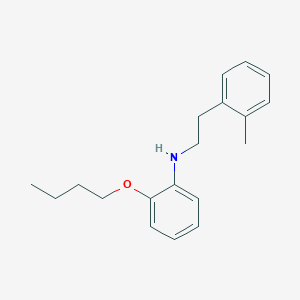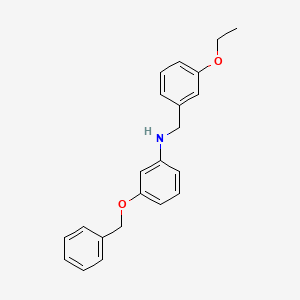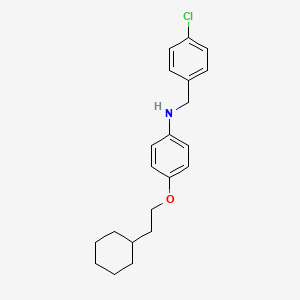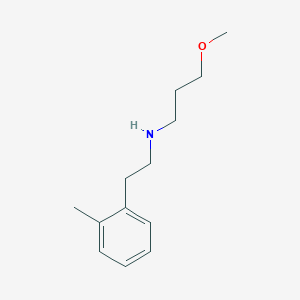
2-アミノ-4-(ピリジン-2-イル)チオフェン-3-カルボン酸メチル
概要
説明
“Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate” is a compound that contains a thiophene ring and a pyridine ring . It may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .Molecular Structure Analysis
The molecular formula of “Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate” is C11H10N2O2S . It contains a thiophene ring and a pyridine ring .Chemical Reactions Analysis
“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate” has a molecular weight of 234.28 . It is recommended to be stored at room temperature .科学的研究の応用
抗がん剤
2-アミノ-4-(ピリジン-2-イル)チオフェン-3-カルボン酸メチルなどのチオフェン誘導体は、抗がん剤の合成における原料として使用されてきました . これらの構造は、さまざまな生物学的標的との相互作用を可能にし、癌細胞の増殖を阻害する可能性があります。
抗アテローム性動脈硬化薬
この化合物は、抗アテローム性動脈硬化薬の合成に適用されます . これらの薬剤は、動脈の硬化と狭窄を特徴とするアテローム性動脈硬化症の予防または治療に役立ちます。
金属錯体形成剤
窒素原子と硫黄原子の両方が存在するため、このチオフェン誘導体は金属錯体形成剤として作用することができます . この特性は、金属の精製や抽出など、さまざまな化学プロセスに役立ちます。
殺虫剤の開発
チオフェンの構造的柔軟性により、殺虫剤の開発に使用できます . 研究者は、チオフェンコアを修飾することにより、昆虫に毒性があり、他の生物への影響は最小限の化合物を生成することができます。
抗菌活性
チオフェン誘導体は合成され、抗菌活性をスクリーニングされています . 2-アミノ-4-(ピリジン-2-イル)チオフェン-3-カルボン酸メチルは、このような化合物の前駆体となり、細菌感染症との戦いに貢献することができます。
有機半導体
チオフェン環系は、有機半導体の進歩において重要です . これらの材料は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の開発に不可欠です。
作用機序
Target of Action
It’s known that this compound is used in the synthesis of various derivatives , which may interact with different biological targets.
Mode of Action
It’s known that this compound can be used as a precursor in the synthesis of various derivatives , which may have different modes of action depending on their structure and the biological targets they interact with.
実験室実験の利点と制限
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has a number of advantages and limitations when it comes to lab experiments. One of the main advantages of using Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate in lab experiments is its stability. Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is relatively stable, making it ideal for experiments that require a stable compound. Another advantage of using Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate in lab experiments is its versatility. Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate can be used in a variety of different experiments, making it a useful tool in the lab. However, there are also some limitations to using Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate in lab experiments. One of the main limitations is its cost. Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is relatively expensive, making it impractical for some experiments. Another limitation is its toxicity. Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is toxic, so it should be handled with care in the lab.
将来の方向性
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has a wide range of potential
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, leading to reduced collagen production. Additionally, the compound can bind to various proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the hydroxyproline content in HSC-T6 cells, indicating its role in collagen metabolism . Furthermore, it can modulate cell signaling pathways, leading to changes in gene expression and cellular responses. These effects highlight the compound’s potential in regulating cellular functions and its therapeutic implications.
Molecular Mechanism
At the molecular level, Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, its interaction with prolyl-4-hydroxylase inhibits the enzyme, reducing collagen synthesis . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, highlighting the importance of understanding its temporal effects in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular functions. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in research and clinical settings.
Metabolic Pathways
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with prolyl-4-hydroxylase affects collagen metabolism . Additionally, the compound can modulate other metabolic pathways, leading to changes in cellular metabolism and function. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
methyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)9-7(6-16-10(9)12)8-4-2-3-5-13-8/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMHKBKXAJMVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)
![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)


![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
![2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1385667.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)

![2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385673.png)


![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)
![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)